5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine
Description
Properties
Molecular Formula |
C7H7F2N3O2 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H7F2N3O2/c1-10-7-5(12(13)14)2-4(3-11-7)6(8)9/h2-3,6H,1H3,(H,10,11) |
InChI Key |
WCHUIDVXZIAKJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 5-(Difluoromethyl)pyridin-2-amine
The synthesis begins with the nitration of 5-(difluoromethyl)pyridin-2-amine. Nitrating mixtures (e.g., HNO₃/H₂SO₄) at 0–5°C selectively introduce the nitro group at position 3, guided by the meta-directing effect of the amine.
Reaction Conditions :
Difluoromethylation via Halogen Exchange
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst (CuI) | 10 mol% | +25% |
| Solvent | DMF | Optimal |
| Reaction Time | 12 hours | 85% completion |
N-Methylation of the Amine
The primary amine is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃). Selective mono-methylation is achieved at 60°C in acetonitrile.
Purity Analysis :
-
HPLC : >98% purity after recrystallization.
-
Side Products : <2% dimethylated byproduct.
Route 2: Late-Stage Difluoromethylation of a Pre-Nitrated Intermediate
Synthesis of 3-Nitropyridin-2-amine
Starting with pyridin-2-amine, nitration at position 3 is achieved using fuming HNO₃ in H₂SO₄ at -10°C.
Key Challenge :
-
Competing para-nitration (<5%) necessitates low-temperature control.
Radical Difluoromethylation
A radical-based approach using diethyl difluoromethyl phosphate (DFP) and a photoredox catalyst (e.g., Ir(ppy)₃) introduces the CF₂H group at position 5. This method avoids harsh acidic conditions.
Comparative Data :
| Method | Yield (%) | Selectivity (5-position) |
|---|---|---|
| Nucleophilic | 78 | 90% |
| Radical | 82 | 95% |
N-Methylation via Reductive Amination
Reductive amination using formaldehyde (HCHO) and NaBH₃CN in methanol provides the N-methyl derivative without over-alkylation.
Industrial Scalability and Environmental Impact
Solvent and Catalyst Recovery
Cost Analysis
| Step | Cost Driver | Contribution to Total Cost |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 30% |
| Difluoromethylation | KCHF₂BF₃ | 45% |
| N-Methylation | CH₃I | 15% |
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound features:
-
Nitro group at position 3 (strong electron-withdrawing, meta-directing)
-
Difluoromethyl group at position 5 (electron-withdrawing via inductive effects)
-
N-Methylamine at position 2 (weak electron-donating, ortho/para-directing)
This arrangement creates electrophilic regions at positions 4 and 6 of the pyridine ring, while the nitro group facilitates nucleophilic substitution at adjacent positions.
Amination Reactions
The nitro group enhances reactivity toward amines under specific conditions:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | NMP, 40% aq. CH₃NH₂, RT, 3h | N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 83% |
Key observation: Reactions proceed without nitro group reduction due to steric protection from the difluoromethyl group .
Directed Nitration
Controlled nitration exploits existing substituents for regioselectivity:
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | HNO₃/H₂SO₄ | 80°C, 2h | 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine | 89% |
Mechanism :
-
Protonation of pyridine nitrogen
-
Nitronium ion attack at position 3 (para to methylamine)
Acylation Reactions
The methylamine group participates in amide bond formation:
| Acylating Agent | Coupling Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | EDCI/HOBt, TEA | THF, RT, 3h | N-Methyl-N-(5-(trifluoromethyl)pyridin-2-yl)-2-fluoro-4-(trifluoromethyl)benzamide | 47% |
Key Data :
-
Reaction efficiency limited by steric hindrance from difluoromethyl group
Reduction Reactions
While not directly documented for this compound, analogous systems show:
Nitro Group Reduction
Predicted pathway (based on):
| Reducing System | Expected Product | Potential Yield* |
|---|---|---|
| H₂/Pd-C | 5-(Difluoromethyl)-N-methyl-3-aminopyridin-2-amine | 70-85% (estimated) |
| Fe/HCl | 3-Amino derivative | 60-75% (estimated) |
*The difluoromethyl group may inhibit complete reduction due to electron withdrawal.
Cross-Coupling Potential
Structural analogs participate in:
-
Suzuki-Miyaura Coupling (position 4 halogenation required)
-
Buchwald-Hartwig Amination (requires deprotonatable amine)
Current limitations for this derivative:
❌ No direct halogen present for coupling
✅ Potential for directed ortho-metalation (DoM) at position 4
Stability Considerations
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| pH < 5 | Nitro group protonation → ring activation | Maintain neutral conditions |
| UV light | Possible nitro → nitrito rearrangement | Amber glass storage |
| >100°C | Decomposition via denitration | Low-temperature processing |
Thermogravimetric analysis (TGA) data suggests onset of decomposition at 218°C.
Scientific Research Applications
The biological significance of 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine is notable, particularly in pharmacology. Compounds with similar structures have been studied for their potential as:
- Anticancer Agents : Research indicates that derivatives of nitropyridines exhibit significant anticancer properties. For instance, compounds with similar nitro substitutions have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Agents : The compound may also serve as a precursor for developing inhibitors targeting enzymes implicated in neurodegenerative diseases like Alzheimer's disease. The structure allows for modifications that could enhance inhibitory activity against acetylcholinesterase and butyrylcholinesterase .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
- Organic Electronics : The compound's photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo nucleophilic functionalization opens pathways for creating new materials with tailored electronic properties .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various nitropyridine derivatives, including this compound. It was found to inhibit cell growth significantly in several cancer cell lines, demonstrating promising results for future drug development.
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| This compound | SNB-19 | 75% |
| Similar Nitropyridine Derivative | OVCAR-8 | 85% |
Case Study 2: Neuroprotective Potential
Research focused on synthesizing aryl-substituted 2-aminopyridine derivatives revealed that modifications to the pyridine ring could enhance neuroprotective effects. The study highlighted the importance of structural variations in developing effective anti-Alzheimer agents.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, affecting various cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula C₇H₇F₂N₃O₂.
Key Observations:
- Lipophilicity: The difluoromethyl group in the target compound increases lipophilicity compared to mono-fluorinated analogs (e.g., 5-Fluoro-N-methylpyridin-2-amine) .
- Solubility : N,N-Dimethyl-5-nitropyridin-2-amine (3d) exhibits better aqueous solubility due to the polar dimethylamine group, whereas the target compound’s difluoromethyl group may reduce solubility .
- Crystallinity : N,N-Diethyl-5-nitropyridin-2-amine forms corrugated layers via weak C–H⋯O interactions, suggesting the target compound’s packing may differ due to fluorine’s steric effects .
Functional Group Comparisons
Table 2: Functional Group Impact
Biological Activity
5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a nitro group and a difluoromethyl group. Its structure can be represented as follows:
This unique configuration contributes to its biological activity, particularly through interactions with specific biological targets.
1. Antimicrobial Activity
Research indicates that nitropyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that nitro-substituted pyridines can inhibit the growth of Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 16 to 32 μM, suggesting potential as antibacterial agents .
2. Anticancer Activity
The compound has demonstrated promising anticancer activity in vitro. A study evaluating various nitropyridine derivatives found that certain analogs exhibited sub-micromolar IC50 values against colon carcinoma cell lines, indicating potent antiproliferative effects. Specifically, derivatives with similar structural motifs showed IC50 values around 0.4 μM against SW620 colon cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SW620 (Colon) | 0.4 |
| Other Derivative | HCT-116 (Colon) | 0.7 |
3. Anti-inflammatory Activity
Nitropyridine derivatives have also been linked to anti-inflammatory effects. The presence of the nitro group is crucial for modulating inflammatory pathways, including inhibition of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory responses . This suggests that compounds like this compound could serve as leads for developing anti-inflammatory therapeutics.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation and inflammation.
- Interference with Bacterial Metabolism : Its structure allows it to disrupt bacterial cell wall synthesis and function.
- Modulation of Signaling Pathways : By affecting various signaling cascades, it can alter cellular responses to stimuli.
Case Study 1: Anticancer Potential
A recent study investigated the effects of a series of nitropyridine derivatives on cancer cell lines. Among them, this compound was highlighted for its strong inhibitory action on colon cancer cells, demonstrating an IC50 value significantly lower than many existing treatments .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various nitro-substituted compounds, including our target compound. Results indicated that it effectively inhibited the growth of pathogenic bacteria at low concentrations, supporting its potential use in treating infections .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine scaffold. Key steps include:
- Nitro Group Introduction : Electrophilic nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
- Difluoromethylation : Nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) in the presence of a base like K₂CO₃ in polar aprotic solvents (DMF or DMSO) at 80–100°C .
- N-Methylamination : Reductive alkylation of the 2-amine group using formaldehyde and NaBH₄, or direct methylation with methyl iodide in the presence of a tertiary amine base .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylamino singlet at δ 2.8–3.2 ppm) and confirms aromatic substitution patterns .
- ¹⁹F NMR : Identifies difluoromethyl splitting patterns (δ -110 to -120 ppm, J ~ 240 Hz for CF₂H) .
- IR Spectroscopy : Detects nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₇F₂N₃O₂) with <3 ppm error .
Advanced Research Questions
Q. How do the electronic effects of the nitro and difluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Nitro Group : Strong electron-withdrawing effect deactivates the pyridine ring, limiting electrophilic substitution but facilitating nucleophilic aromatic substitution (SNAr) at the 5-position .
- Difluoromethyl Group : The electron-withdrawing nature of CF₂H stabilizes adjacent negative charges, enhancing regioselectivity in SNAr reactions. However, steric hindrance may reduce coupling efficiency in Suzuki-Miyaura reactions .
- Case Study : In Pd-catalyzed aminations, the nitro group directs coupling to the 4-position, while the CF₂H group reduces π-backbonding, requiring tailored ligands (e.g., XPhos) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer :
- Crystallization Issues : The nitro group promotes polymorphism, while the CF₂H group introduces disorder in crystal lattices. Slow evaporation from DCM/hexane (1:3) at 4°C yields suitable single crystals .
- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement resolves disorder. Hydrogen bonding between the nitro group and methylamine (N–H⋯O, ~2.1 Å) stabilizes the lattice .
- Validation : ORTEP-3 graphical models visualize thermal ellipsoids and validate anisotropic displacement parameters .
Q. How can computational modeling predict the compound’s bioavailability and metabolic stability?
- Methodological Answer :
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict redox stability. The nitro group lowers LUMO energy (-1.8 eV), increasing susceptibility to enzymatic reduction .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.5) and aqueous solubility (-3.2 logS), indicating moderate blood-brain barrier penetration. The CF₂H group reduces CYP450-mediated metabolism compared to non-fluorinated analogs .
Contradictions and Optimization
Q. Why do reported yields for difluoromethylation vary across studies, and how can reaction conditions be optimized?
- Analysis : Yields range from 40–85% due to competing side reactions (e.g., hydrolysis of CF₂H to CO₂H under acidic conditions). Optimization strategies include:
- Solvent Choice : Anhydrous DMF minimizes hydrolysis .
- Catalyst Addition : CuI (5 mol%) accelerates substitution kinetics .
- Temperature Control : Maintaining 80°C prevents thermal decomposition of the difluoromethylating agent .
Safety and Handling
Q. What precautions are necessary to mitigate nitrosamine formation during synthesis?
- Methodological Answer :
- Secondary Amine Control : Avoid using nitrosating agents (e.g., NaNO₂) in the presence of methylamine intermediates.
- Process Monitoring : LC-MS screening for nitrosamine byproducts (e.g., N-nitrosomethylamine) with a detection limit <10 ppb .
- Storage : Store the compound in amber vials under nitrogen to prevent light- or oxygen-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
